molecular formula C12H9N3 B1581912 1-Phenazinamine CAS No. 2876-22-4

1-Phenazinamine

Cat. No.: B1581912
CAS No.: 2876-22-4
M. Wt: 195.22 g/mol
InChI Key: QWUFXJHVFNRNCU-UHFFFAOYSA-N
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Description

1-Phenazinamine, also known as phenazin-1-amine, is a nitrogen-containing heterocyclic compound with the molecular formula C12H9N3. It is part of the phenazine family, which is known for its diverse chemical structures and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenazinamine can be synthesized through several methods. One common approach involves the reduction of phenazine-1-oxide using reducing agents such as zinc dust in acetic acid. Another method includes the reaction of o-phenylenediamine with nitrobenzene under acidic conditions, followed by reduction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled environments to facilitate the reaction and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Phenazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenazinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial strains.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Comparison with Similar Compounds

    Phenazine: The parent compound of 1-Phenazinamine, known for its broad-spectrum antimicrobial activity.

    Phenazine-1-carboxylic acid: Another derivative with significant biological activity, particularly in plant disease control.

    2-Phenazinamine: A similar compound with potential anticancer properties.

Uniqueness: this compound stands out due to its specific structural features and the presence of an amino group at the first position, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

phenazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFXJHVFNRNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182941, DTXSID901315538
Record name 1-Phenazinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(5H)-Phenazinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2876-22-4, 755710-53-3
Record name 1-Aminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2876-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine, 1-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenazinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(5H)-Phenazinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazin-1-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Phenazinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98GLL9GUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of the base-promoted cyclization method for synthesizing Phenazin-1-amine derivatives, as described in the first research paper?

A1: The base-promoted cyclization method allows for the creation of Phenazin-1-amine derivatives with a substituent at the 2-position of the phenazine ring. [] This is significant because it enables further modification of the heterocyclic system, potentially leading to the development of derivatives with enhanced properties or novel applications.

Q2: Both research papers explore different synthesis methods for Phenazin-1-amine derivatives. What is a potential advantage of the electrochemical synthesis approach discussed in the second paper?

A2: While the abstract doesn't provide specific details about advantages, electrochemical synthesis methods are often favored for their "green" chemistry aspects. [] These advantages can include reduced use of hazardous reagents, milder reaction conditions, and potentially better control over reaction selectivity, contributing to a more environmentally friendly approach to chemical synthesis.

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